1-Chloro-3-phenylacetone can be synthesized through various methods, including the Friedel-Crafts acylation of benzene with 1-chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].
Another method involves the condensation of phenylacetaldehyde with chloroacetic acid using a dehydrating agent like sulfuric acid (H2SO4) [].
These reactions are well-established in organic chemistry and documented in various scientific publications.
1-Chloro-3-phenylacetone serves as a versatile building block in organic synthesis due to the presence of both a reactive ketone group and a chlorine substituent. The ketone group can undergo various condensation reactions, while the chlorine atom can be readily displaced by nucleophiles, allowing for further functionalization [].
Here are some specific examples of its application in organic synthesis:
While research on the specific applications of 1-Chloro-3-phenylacetone is ongoing, there are potential areas of exploration beyond organic synthesis:
1-Chloro-3-phenylacetone is an organic compound with the molecular formula C₉H₉ClO and a molecular weight of approximately 168.62 g/mol. It features a chloro group attached to the first carbon of a phenylacetone structure, making it a member of the α-chloroketone family. The compound is characterized by its melting point of 72-73 °C and boiling point of 133-135 °C under reduced pressure (19 Torr) . Its chemical structure includes a phenyl group (C₆H₅) attached to an acetone moiety (C₃H₆O), which contributes to its reactivity and potential applications in organic synthesis.
Research indicates that 1-chloro-3-phenylacetone exhibits biological activity that may include antimicrobial properties. It has been noted for its potential as a substrate in enzymatic reactions, particularly those involving cytochrome P450 enzymes, which are crucial in drug metabolism . Furthermore, its structural characteristics allow it to interact with biological systems, making it a candidate for further pharmacological studies.
Several synthesis methods have been developed for 1-chloro-3-phenylacetone:
These methods highlight the compound's accessibility for laboratory synthesis and its utility in organic chemistry.
1-Chloro-3-phenylacetone has several applications across different fields:
Interaction studies involving 1-chloro-3-phenylacetone focus on its metabolic pathways and interactions with enzymes. Notably, it has been identified as a substrate for cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions aids in predicting the compound's behavior in biological systems and its potential effects when used as a pharmaceutical agent .
1-Chloro-3-phenylacetone shares structural similarities with other compounds within the α-chloroketone class. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Chloro-2-methylpropan-2-one | C₅H₉ClO | Contains a methyl group adjacent to the carbonyl carbon |
| 1-Bromo-3-phenylacetone | C₉H₉BrO | Bromine substituent instead of chlorine |
| 2-Chloro-3-phenylacetone | C₉H₉ClO | Chlorine at the second position relative to carbonyl |
The uniqueness of 1-chloro-3-phenylacetone lies in its specific positioning of substituents and its resultant reactivity profile compared to other similar compounds. This positioning influences both its chemical behavior and biological activity, making it a valuable compound in synthetic organic chemistry .
1-Chloro-3-phenylacetone represents a halogenated aromatic ketone compound with the molecular formula C₉H₉ClO and Chemical Abstracts Service registry number 937-38-2 [1] [2]. The compound exhibits a molecular weight of 168.62 grams per mole and possesses an exact mass of 168.0341926 daltons [2] [3]. The structural framework consists of a propan-2-one backbone with a phenyl group substituent at the 3-position and a chlorine atom at the 1-position [1] [2].
The molecular architecture can be described through its Simplified Molecular Input Line Entry System representation as C1=CC=C(C=C1)CC(=O)CCl, which illustrates the connectivity between the aromatic benzene ring, the ketone functionality, and the chloromethyl group [2] [4]. The International Chemical Identifier string InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 provides a standardized representation of the molecular structure [2] [5].
The conformational analysis reveals that 1-chloro-3-phenylacetone contains three rotatable bonds, which contribute to its conformational flexibility [2] [6]. The presence of the phenyl group introduces aromatic character to the molecule, while the ketone functionality serves as an electron-withdrawing group that influences the overall electronic distribution [1] [3]. The chlorine substitution at the terminal carbon atom creates an additional reactive site and affects the molecular polarity [2] [4].
The three-dimensional structure demonstrates a heavy atom count of eleven, comprising nine carbon atoms, one oxygen atom, and one chlorine atom [2] [6]. The molecule exhibits no defined stereocenter counts, indicating the absence of chiral centers in its structure [2] [3]. The molecular geometry around the ketone carbon follows sp² hybridization, resulting in a planar arrangement of the carbonyl group and its immediate substituents [1] [2].
The thermodynamic characterization of 1-chloro-3-phenylacetone reveals distinctive physical properties that reflect its molecular structure and intermolecular interactions [3] [7]. The compound exhibits a melting point range of 72-73 degrees Celsius, indicating its solid-state stability under standard conditions [3] [7]. The boiling point has been determined to be 244.7 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure [3] [7].
| Property | Value | Unit | Reference |
|---|---|---|---|
| Molecular Weight | 168.62 | g/mol | [1] [2] |
| Melting Point | 72-73 | °C | [3] [7] |
| Boiling Point | 244.7 ± 15.0 at 760 mmHg | °C | [3] [7] |
| Density | 1.1 ± 0.1 | g/cm³ | [3] [7] |
| Flash Point | 119.6 ± 11.5 | °C | [3] [7] |
| Vapor Pressure at 25°C | 0.0 ± 0.5 | mmHg | [3] [7] |
| Exact Mass | 168.0341926 | Da | [2] [6] |
| Monoisotopic Mass | 168.0341926 | Da | [2] [6] |
The density of 1-chloro-3-phenylacetone has been measured at 1.1 ± 0.1 grams per cubic centimeter, which is consistent with the presence of the chlorine atom contributing to the overall molecular mass [3] [7]. The flash point occurs at 119.6 ± 11.5 degrees Celsius, providing important information regarding the thermal stability and handling characteristics of the compound [3] [7].
The vapor pressure at 25 degrees Celsius approaches negligible values (0.0 ± 0.5 millimeters of mercury), indicating limited volatility at ambient temperature conditions [3] [7]. This low vapor pressure characteristic suggests that the compound tends to remain in the condensed phase under standard laboratory conditions [3] [7].
Spectroscopic characterization of 1-chloro-3-phenylacetone provides comprehensive structural confirmation through multiple analytical techniques [2] [8]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to the distinct proton and carbon environments within the molecule [2] [8]. The aromatic protons of the phenyl group exhibit chemical shifts in the region typical for benzene derivatives [9] [10].
The ketone carbonyl carbon demonstrates characteristic downfield chemical shifts in carbon-13 nuclear magnetic resonance spectroscopy, consistent with the electron-withdrawing nature of the oxygen functionality [2] [8]. The methylene groups adjacent to both the phenyl ring and the chlorine atom display distinct chemical shift patterns that facilitate structural identification [9] [11].
Mass spectrometry analysis of 1-chloro-3-phenylacetone yields a molecular ion peak at mass-to-charge ratio 168, corresponding to the molecular weight of the compound [2] [8]. The fragmentation pattern exhibits characteristic losses associated with the chloromethyl group and the phenyl substituent [2] [8]. Gas chromatography-mass spectrometry data confirms the structural assignment through comparison with spectral databases [2] [8].
Infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in 1-chloro-3-phenylacetone [12] [13]. The carbonyl stretching frequency appears in the region typical for aryl ketones, while the aromatic carbon-carbon stretching vibrations confirm the presence of the phenyl substituent [12] [13]. The carbon-chlorine stretching mode provides additional confirmation of the halogen substitution [12] [13].
The computational analysis of 1-chloro-3-phenylacetone reveals important molecular descriptors that characterize its physicochemical properties [2] [14]. The topological polar surface area has been calculated as 17.1 square angstroms, which represents the sum of polar atomic contributions to the molecular surface [2] [14] [15]. This relatively small polar surface area reflects the limited number of polar functional groups within the molecular structure [14] [15].
| Molecular Descriptor | Value | Unit | Reference |
|---|---|---|---|
| Topological Polar Surface Area | 17.1 | Ų | [2] [6] |
| XLogP3 | 2.1 | - | [2] [6] |
| Hydrogen Bond Donor Count | 0 | - | [2] [6] |
| Hydrogen Bond Acceptor Count | 1 | - | [2] [6] |
| Rotatable Bond Count | 3 | - | [2] [6] |
| Heavy Atom Count | 11 | - | [2] [6] |
| Complexity | 128 | - | [2] [6] |
The lipophilicity parameter, expressed as XLogP3, equals 2.1, indicating moderate hydrophobic character [2] [6]. This value suggests that 1-chloro-3-phenylacetone exhibits favorable partition behavior between aqueous and organic phases [2] [15]. The compound demonstrates zero hydrogen bond donor capacity, as no acidic hydrogen atoms are present in the structure [2] [6].
The hydrogen bond acceptor count equals one, corresponding to the ketone oxygen atom that can participate in hydrogen bonding interactions [2] [6]. The molecular complexity value of 128 reflects the structural sophistication arising from the combination of aromatic, ketone, and halogen functionalities [2] [6].
Quantum mechanical computational studies provide insights into the electronic structure and reactivity patterns of 1-chloro-3-phenylacetone [16] [17]. Density functional theory calculations reveal the frontier molecular orbital characteristics that govern chemical reactivity [16] [17]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's tendency to participate in electron transfer processes [16] [18].
The electron density distribution analysis indicates that the ketone carbonyl carbon serves as an electrophilic center, while the oxygen atom exhibits nucleophilic character [16] [17]. The phenyl ring contributes to the overall electron delocalization through resonance interactions with the carbonyl system [16] [19]. The chlorine substitution introduces additional electrophilic character to the terminal carbon position [16] [17].
Computational modeling predicts that 1-chloro-3-phenylacetone exhibits moderate chemical reactivity based on its molecular orbital energy gaps [16] [18]. The compound demonstrates susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic substitution reactions involving the chloromethyl group [16] [17]. The aromatic ring system provides stability through electron delocalization while maintaining reactivity toward electrophilic aromatic substitution processes [16] [19].
The Friedel-Crafts acylation using 1-chloroacetyl chloride remains one of the most widely employed methods for synthesizing 1-chloro-3-phenylacetone. This approach involves the electrophilic aromatic substitution of benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst [1].
Mechanistic Overview
The reaction proceeds through the formation of an acylium ion intermediate. Aluminum chloride coordinates with the chlorine atom of chloroacetyl chloride, facilitating the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion [1]. This electrophilic species then attacks the benzene ring, forming a sigma complex that subsequently loses a proton to yield the final product.
The mechanism involves several key steps:
Experimental Conditions and Optimization
Traditional methods typically employ aluminum chloride as the Lewis acid catalyst at temperatures ranging from 40-80°C [2]. The reaction requires careful control of the addition sequence and reaction conditions to achieve optimal yields. Research has demonstrated that the order and rate of reagent addition significantly impact both yield and selectivity [2].
Optimized procedures involve first charging aluminum chloride and chloroacetyl chloride to a reactor containing dichloromethane, followed by rapid addition of benzene solution. This sequence provides superior results compared to alternative addition orders, achieving yields of 74% with 16:1 selectivity [2].
Yield and Selectivity Data
Under optimized conditions, the Friedel-Crafts acylation method achieves:
The reaction demonstrates excellent reproducibility at laboratory scale, though scale-up requires careful attention to heat transfer and mass transfer considerations [2].
Diazonium ketone intermediates provide an alternative synthetic pathway to 1-chloro-3-phenylacetone, though this approach is less commonly employed due to safety considerations and synthetic complexity [3] [4].
Synthetic Strategy
This method involves the preparation of diazo ketone intermediates followed by their conversion to chloroketones through various chemical transformations. The approach typically requires multiple synthetic steps and specialized handling procedures [3].
Mechanistic Considerations
Diazonium ketone reactions proceed through radical intermediates formed upon nitrogen extrusion. The presence of chlorinating agents during the decomposition process can lead to the formation of α-chloroketones [5]. However, the mechanism is complex and involves multiple competing pathways that can reduce overall selectivity.
Limitations and Applications
While diazonium ketone routes offer synthetic versatility, they present significant challenges:
Modern catalytic approaches have expanded the scope of Lewis acid-mediated reactions beyond traditional aluminum chloride systems. Contemporary methods employ a diverse range of Lewis acids including indium tribromide, scandium triflate, and various other metal-based catalysts [6].
Advanced Lewis Acid Systems
Recent research has demonstrated the effectiveness of alternative Lewis acids:
Indium Tribromide (InBr₃)
Scandium Triflate (Sc(OTf)₃)
Mechanistic Insights
Modern Lewis acid systems operate through enhanced substrate activation mechanisms. The metal center coordinates with carbonyl oxygen atoms, increasing the electrophilicity of the acylating agent and facilitating the formation of more reactive intermediates [6].
Process Improvements
Contemporary Lewis acid-mediated reactions offer several advantages:
The magnesium enolate dianion methodology represents a significant advancement in α-chloroketone synthesis, offering a direct one-step conversion from readily available phenylacetic acid derivatives [7].
Synthetic Protocol
This method utilizes the unique reactivity of magnesium enolate dianions, which display remarkable selectivity for the carbonyl carbon of chloromethyl carbonyl electrophiles. The reaction proceeds through the following sequence:
Mechanistic Understanding
The reaction mechanism involves the formation of a highly nucleophilic magnesium dianion that selectively attacks the carbonyl carbon rather than undergoing simple alkylation at the methylene position. This selectivity is attributed to the unique electronic properties of the dianion and the specific coordination environment provided by the magnesium center [7].
Experimental Conditions
Typical reaction conditions include:
Advantages and Applications
The Mg-enolate dianion method offers several significant advantages:
Decarboxylative approaches to α-chloroketone synthesis have emerged as attractive alternatives that directly utilize carboxylic acid starting materials. These methods avoid the need for pre-functionalized intermediates and can provide more direct synthetic routes [8].
Oxidative Decarboxylative Chlorination
Several oxidative systems have been developed for the direct conversion of arylacetic acids to α-chloroketones:
Potassium Permanganate Method
The permanganate-based system operates through in situ chlorine generation and subsequent radical chlorination [9]:
Calcium Hypochlorite System
An alternative approach employs calcium hypochlorite as both oxidant and chlorine source [9]:
Mechanistic Pathways
Decarboxylative chlorination proceeds through radical mechanisms involving:
Scope and Limitations
While decarboxylative methods offer direct access from carboxylic acids, they present certain challenges:
The development of environmentally benign synthetic methods for α-chloroketone preparation has become increasingly important. Green chemistry approaches focus on reducing environmental impact while maintaining synthetic efficiency [10] [11].
Enzymatic Synthesis Methods
Biocatalytic approaches offer several advantages for α-chloroketone synthesis:
Phenylacetone Monooxygenase (PAMO) Systems
Engineered variants of phenylacetone monooxygenase have shown promise for selective oxidation reactions [12]:
Mechanistic Features
PAMO-catalyzed reactions proceed through:
Ionic Liquid-Based Systems
Deep eutectic solvents and ionic liquids provide environmentally friendly media for α-chloroketone synthesis [14]:
Choline Chloride-Based Systems
Advantages of Green Methods
Green chemistry alternatives offer numerous benefits:
Future Directions
Continued development of green synthetic methods focuses on: